6-iodo-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one
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Overview
Description
6-IODO-2-METHYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features an iodine atom, a trifluoromethyl group, and a dihydroquinazolinone core, making it a unique and interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-IODO-2-METHYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of 6-iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one with various amines. The reaction can be carried out under reflux conditions in acetic acid or by fusing the reactants at elevated temperatures (around 140°C) for a short duration (10 minutes) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring the purity and yield of the final product.
Types of Reactions:
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can react with hydrazine hydrate to form 3-amino-6-iodo-2-(trifluoromethyl)quinazolinone, which can further react with aldehydes and isatin to form Schiff’s bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in polar solvents.
Condensation: Hydrazine hydrate, aldehydes, and isatin under reflux conditions.
Major Products:
Scientific Research Applications
6-IODO-2-METHYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has shown potential in various scientific research applications:
Antimicrobial Activity: The compound and its derivatives have been studied for their antimicrobial properties, showing moderate effects against certain bacteria.
Pharmaceutical Research: The presence of the trifluoromethyl group enhances the pharmacological properties of the compound, making it a candidate for drug development.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions involving quinazolinone derivatives.
Mechanism of Action
The exact mechanism of action of 6-IODO-2-METHYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is not fully elucidated. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and trifluoromethyl group. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone
- 3-Amino-6-iodo-2-(trifluoromethyl)quinazolinone
- Schiff’s Bases of 3-amino-6-iodo-2-(trifluoromethyl)quinazolinone
Uniqueness: The uniqueness of 6-IODO-2-METHYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern, which includes an iodine atom, a trifluoromethyl group, and a dihydroquinazolinone core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H10F3IN2O |
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Molecular Weight |
430.16 g/mol |
IUPAC Name |
6-iodo-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C16H10F3IN2O/c1-9-21-14-6-5-11(20)8-13(14)15(23)22(9)12-4-2-3-10(7-12)16(17,18)19/h2-8H,1H3 |
InChI Key |
MZPVIVUTUMSQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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